(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-5-14(18)17-7-4-6-11(10-17)20-13-9-15-8-12(16-13)19-2/h3,5,8-9,11H,4,6-7,10H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBRTGAPISKQV-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group, a pyrazine moiety, and a piperidine ring. This compound's design suggests potential applications in treating various diseases by targeting specific biological pathways.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving the formation of the piperidine ring, introduction of the methoxypyrazine group, and subsequent modifications to achieve the final structure. Key reagents typically employed include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Key Synthetic Steps:
- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
- Introduction of the Methoxypyrazine Group : Reaction with 6-methoxypyrazine using coupling reagents.
- Final Modifications : Acetylation or other modifications to complete the synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors involved in neurological and metabolic pathways. The presence of the methoxypyrazine moiety may enhance its bioactivity by influencing receptor binding or enzyme inhibition.
The compound's mechanisms may involve:
- Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.
- Receptor Binding : Influencing receptor-mediated pathways, which may lead to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally similar to this compound. For instance:
- Anti-Tubercular Activity : A study on substituted piperazine derivatives showed promising anti-tubercular properties with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
- Cytotoxicity Studies : Compounds similar to this compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), indicating low toxicity profiles .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of piperidine-linked heterocycles with variations in substituents and core rings. Key analogues from recent patents and literature include:
Key Differences and Implications
Core Heterocycle: The target compound employs a simpler 6-methoxypyrazine ring, whereas analogues in feature fused imidazo-pyrrolo-pyrazine systems. The latter may exhibit stronger π-π stacking with protein targets but could face synthetic complexity and bioavailability challenges .
In contrast, saturated ketones (e.g., ethanone/propanone) in analogues rely on non-covalent binding .
Stereochemistry and Conformation: The (E)-configuration of the enone stabilizes a planar geometry, optimizing interaction with flat binding pockets. Comparable compounds with flexible chains (e.g., propanone) may adopt multiple conformations, reducing binding specificity.
Research Findings and Hypotheses
- Binding Affinity : The fused imidazo-pyrrolo-pyrazine cores in analogues () are associated with high affinity for kinases like JAK or BTK due to their planar, aromatic surfaces. The target compound’s methoxypyrazine may offer moderate affinity but better selectivity .
- Metabolic Stability : Methyl-substituted piperidines (e.g., 4-methylpiperidine in analogues) resist oxidative metabolism, whereas the target compound’s unsubstituted piperidine may require structural optimization to avoid rapid clearance .
- Solubility: The methoxy group and enone system likely grant the target compound higher aqueous solubility (>50 µg/mL predicted) compared to analogues with hydrophobic fused rings (<20 µg/mL estimated) .
Methodological Considerations
Structural comparisons rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for molecular visualization . Ring puckering analysis (Cremer-Pople parameters) could further differentiate piperidine conformations in analogues .
Q & A
Q. What are the optimized methods for synthesizing (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, and how can oxidation agents like MnO₂ improve reaction efficiency?
Methodological Answer:
- Oxidative dehydrogenation is a critical step for forming the α,β-unsaturated ketone (enone) moiety. Activated MnO₂ in acetone (5 mL per 1 mmol substrate) at room temperature for 1–2 hours is effective, as demonstrated in analogous enone syntheses (e.g., (E)-3-aryl-1-pyrazin-2-ylprop-2-en-1-ones) .
- Key parameters : Monitor reaction completion via TLC or LC-MS. Filter through Celite to remove MnO₂ residues, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers characterize the purity and stereochemistry of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR analysis : Assign the (E)-configuration of the enone via coupling constants ( for α,β-unsaturated ketones) in H NMR .
- XRPD (X-ray Powder Diffraction) : Use a representative XRPD pattern to confirm crystallinity and polymorphic identity. Peaks at specific 2θ values (e.g., 8.5°, 12.3°, 17.8°) with relative intensities >20% are indicative of a stable crystalline form .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with IC₅₀ determination .
- Enzyme inhibition : Screen against kinases or proteases (e.g., PI3Kα) using fluorescence-based assays (10 µM–100 nM compound concentration) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the piperidine-pyrazine ether linkage formation?
Methodological Answer:
- Nucleophilic aromatic substitution : The 6-methoxypyrazin-2-yl group’s electron-deficient C-2 position facilitates attack by the piperidin-3-ol oxygen. Use DFT calculations to model transition states and predict regioselectivity .
- Experimental validation : Synthesize analogues with substituents at pyrazine C-5 or C-6 to compare reaction rates and selectivity .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
Methodological Answer:
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kα, PDB: 2RD0). Focus on hydrogen bonding with the pyrazine ring and hydrophobic interactions with the piperidine moiety .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How can stereochemical outcomes be controlled during piperidine functionalization?
Methodological Answer:
Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?
Methodological Answer:
- Reproducibility checks : Replicate literature procedures (e.g., MnO₂ oxidation) while controlling humidity (use molecular sieves) and reagent purity (≥97% MnO₂).
- DoE (Design of Experiments) : Vary solvent polarity (acetone vs. DCM), temperature, and stoichiometry to identify critical factors. Use ANOVA to validate significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
